molecular formula C11H11NO2 B1346675 4-(3-Formylphenoxy)butanenitrile CAS No. 1017090-33-3

4-(3-Formylphenoxy)butanenitrile

Cat. No.: B1346675
CAS No.: 1017090-33-3
M. Wt: 189.21 g/mol
InChI Key: UQSURVXPSLHIFQ-UHFFFAOYSA-N
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Description

4-(3-Formylphenoxy)butanenitrile is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . . This compound is characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to a butanenitrile chain.

Preparation Methods

The synthesis of 4-(3-Formylphenoxy)butanenitrile typically involves the reaction of 3-formylphenol with 4-bromobutanenitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom bonded to the bromine atom in 4-bromobutanenitrile, resulting in the formation of this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(3-Formylphenoxy)butanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Formylphenoxy)butanenitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitrile and formyl groups.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(3-Formylphenoxy)butanenitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors that recognize the formyl or nitrile groups, leading to the modulation of specific biochemical pathways. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

4-(3-Formylphenoxy)butanenitrile can be compared with other similar compounds, such as:

    4-(4-Formylphenoxy)butanenitrile: Similar structure but with the formyl group in the para position.

    4-(3-Formylphenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-(3-Formylphenoxy)butylamine: Similar structure but with an amine group instead of a nitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(3-formylphenoxy)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSURVXPSLHIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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